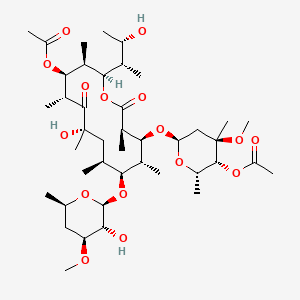

Lankamycin

描述

属性

CAS 编号 |

30042-37-6 |

|---|---|

分子式 |

C42H72O16 |

分子量 |

833.0 g/mol |

IUPAC 名称 |

[(2R,3S,4S,5R,7S,9S,10S,11R,12S,13R)-12-[(2R,4R,5R,6S)-5-acetyloxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-hydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-10-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-oxacyclotetradec-4-yl] acetate |

InChI |

InChI=1S/C42H72O16/c1-19-17-41(12,49)37(47)24(6)35(54-28(10)44)23(5)34(21(3)26(8)43)57-39(48)25(7)36(22(4)33(19)58-40-32(46)30(50-14)16-20(2)52-40)56-31-18-42(13,51-15)38(27(9)53-31)55-29(11)45/h19-27,30-36,38,40,43,46,49H,16-18H2,1-15H3/t19-,20+,21-,22+,23-,24+,25+,26-,27-,30-,31-,32+,33-,34+,35-,36-,38+,40-,41-,42+/m0/s1 |

InChI 键 |

JQMACDQCTNFQMM-QAOHEUSVSA-N |

手性 SMILES |

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@](C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]3C[C@@]([C@@H]([C@@H](O3)C)OC(=O)C)(C)OC)C)[C@@H](C)[C@H](C)O)C)OC(=O)C)C)(C)O)C)O)OC |

规范 SMILES |

CC1CC(C(C(O1)OC2C(CC(C(=O)C(C(C(C(OC(=O)C(C(C2C)OC3CC(C(C(O3)C)OC(=O)C)(C)OC)C)C(C)C(C)O)C)OC(=O)C)C)(C)O)C)O)OC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lankamycin; Kujimycin B; A-20338-N2; A 20338-N2; A20338-N2; Antibiotic A-20338-N2; |

产品来源 |

United States |

Foundational & Exploratory

Lankamycin: A Technical Guide to Discovery, Isolation, and Biosynthesis in Streptomyces rochei

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lankamycin, a 14-membered macrolide antibiotic, is a secondary metabolite produced by the soil bacterium Streptomyces rochei. First identified as a co-metabolite with the structurally distinct antibiotic lankacidin, this compound has garnered interest for its synergistic antimicrobial activity. This technical guide provides a comprehensive overview of the discovery, isolation, and biosynthesis of this compound. It details the experimental protocols for the fermentation of Streptomyces rochei, extraction, and purification of this compound, and presents quantitative data on its production. Furthermore, this document elucidates the genetic organization and the key enzymatic steps of the this compound biosynthetic pathway, offering a valuable resource for researchers in natural product discovery and antibiotic development.

Discovery and Background

This compound is produced by Streptomyces rochei, notably the 7434AN4 strain, in conjunction with lankacidin C. The biosynthetic gene clusters for both antibiotics are located on a large linear plasmid, pSLA2-L, which is approximately 210 kb in size.[1][2][3] While this compound itself exhibits moderate activity against several Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, its primary significance lies in its synergistic antibiotic effect when paired with lankacidin. This synergism is achieved through their simultaneous binding to adjacent sites on the bacterial ribosome, effectively inhibiting protein synthesis. This compound binds to the nascent peptide exit tunnel, while lankacidin binds to the peptidyl transferase center.

Quantitative Data

The production of this compound and its derivatives can be quantified from the fermentation broth of Streptomyces rochei. The yields are influenced by the specific strain and culture conditions.

| Compound | Producing Strain | Average Yield (mg/L) |

| This compound | S. rochei 51252 (parent strain) | 2.0 |

| 8-deoxythis compound | S. rochei KK01 (ΔlkmF) | 1.2 |

| 15-deoxythis compound | S. rochei KA26 (ΔlkmK) | 0.7 |

| 8,15-dideoxythis compound | S. rochei KA26 (ΔlkmK) | 0.2 |

Antimicrobial Activity

This compound demonstrates activity primarily against Gram-positive bacteria. However, specific Minimum Inhibitory Concentration (MIC) values are not consistently reported in publicly available literature. Its antimicrobial effect is most pronounced when acting synergistically with lankacidin.

| Target Organism | Activity |

| Staphylococcus aureus | Moderate activity; Synergistic with lankacidin |

| Bacillus subtilis | Moderate activity |

| Micrococcus luteus | Moderate activity |

Experimental Protocols

Fermentation of Streptomyces rochei for this compound Production

This protocol is optimized for the production of antimicrobial metabolites from Streptomyces rochei.

Materials:

-

Streptomyces rochei strain (e.g., MTCC 10109)

-

Seed culture medium (e.g., Yeast Malt Extract Broth)

-

Production medium (containing 2% glycerol as a carbon source and 1% peptone as a nitrogen source)

-

Shaker incubator

Procedure:

-

Inoculum Preparation: Inoculate a loopful of S. rochei spores or mycelia into a flask containing the seed culture medium. Incubate at 32°C with shaking for 48 hours.

-

Production Culture: Inoculate the production medium with the seed culture at a 20% (v/v) ratio.

-

Fermentation: Incubate the production culture at 32°C with shaking for 120 hours. Maintain the pH of the medium at 7.5. The addition of 30% sea water and 1% NaCl to the medium can enhance production.

-

Harvesting: After the incubation period, harvest the culture broth for extraction.

Isolation and Purification of this compound

This protocol describes the extraction and chromatographic purification of this compound from the culture broth.

Materials:

-

Fermentation broth of S. rochei

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Methanol

-

Sephadex LH-20 resin

-

Silica gel (for column chromatography)

-

Chloroform

-

Toluene

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Centrifuge the fermentation broth to separate the mycelia from the supernatant.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate to dryness using a rotary evaporator.

-

-

Sephadex LH-20 Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Load the dissolved extract onto a Sephadex LH-20 column pre-equilibrated with methanol.

-

Elute the column with methanol. This compound and its derivatives will typically elute in the earlier fractions.

-

-

Silica Gel Chromatography:

-

Pool the this compound-containing fractions from the Sephadex LH-20 column and concentrate.

-

Subject the concentrated fractions to silica gel column chromatography.

-

Elute the column with a chloroform-methanol gradient (e.g., 100:1 to 50:1) followed by a toluene-ethyl acetate gradient (e.g., 1:1 to 1:2) to obtain pure this compound.

-

-

Purity Analysis:

-

Assess the purity of the isolated this compound using techniques such as High-Performance Liquid Chromatography (HPLC) and confirm its identity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

This compound Biosynthesis Pathway

The biosynthesis of this compound in Streptomyces rochei is a complex process involving a Type I polyketide synthase (PKS) and subsequent modifying enzymes. The genes for this pathway (lkm cluster) are located on the pSLA2-L plasmid.

Biosynthetic Workflow

References

An In-depth Technical Guide to Lankamycin Production: Organism, Fermentation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lankamycin, a 14-membered macrolide antibiotic, demonstrates significant antimicrobial activity, particularly in synergy with lankacidin. This technical guide provides a comprehensive overview of the producing organism, Streptomyces rochei, and the critical parameters for its fermentation to yield this compound. Detailed methodologies for inoculum preparation, batch and fed-batch fermentation, product extraction, and quantification are presented. Furthermore, this guide delves into the molecular regulation of this compound biosynthesis, specifically the γ-butyrolactone signaling pathway, offering a holistic view for researchers aiming to optimize production and explore novel derivatives.

This compound Producing Organism

The primary producer of this compound is the Gram-positive, filamentous bacterium, Streptomyces rochei. Specifically, strain 7434AN4 is well-documented for its ability to synthesize this macrolide antibiotic.[1][2][3] The biosynthetic gene cluster responsible for this compound production, denoted as the lkm cluster, is located on a large linear plasmid, pSLA2-L, within S. rochei.[2][4] This genetic arrangement is a key characteristic of this compound synthesis in this organism.

This compound Biosynthesis and Regulation

The biosynthesis of this compound is a complex process initiated by a modular polyketide synthase (PKS) system. Unlike some other macrolides, the starter unit for this compound synthesis is derived from L-isoleucine. The subsequent elongation of the polyketide chain is followed by a series of post-PKS modifications, including hydroxylations and glycosylations, to form the final active compound.

The production of this compound in Streptomyces rochei is, in part, regulated by a sophisticated signaling system involving γ-butyrolactones. These small, diffusible molecules act as autoregulators, coordinating gene expression in a population-density-dependent manner, a phenomenon known as quorum sensing. In S. rochei, a complex regulatory cascade involving an AfsA homolog (SrrX) and multiple γ-butyrolactone receptor homologs (SrrA, SrrB, and SrrC) governs the production of both this compound and lankacidin. Disruption of these regulatory elements has been shown to significantly impact antibiotic yields, highlighting their importance in the overall biosynthetic pathway.

Fermentation Conditions for this compound Production

The successful production of this compound is highly dependent on the optimization of fermentation conditions. Key parameters include the composition of the culture medium, pH, temperature, aeration, and agitation.

Inoculum Preparation

A two-stage inoculum development protocol is recommended to ensure a healthy and robust starter culture for the production phase.

Experimental Protocol: Inoculum Preparation

-

Spore Suspension Preparation:

-

Grow Streptomyces rochei on a suitable agar medium, such as ISP Medium 4, at 28-30°C for 7-10 days to achieve good sporulation.

-

Aseptically scrape the spores from the agar surface and suspend them in sterile water containing 0.01% (v/v) Tween 80 to prevent clumping.

-

Filter the suspension through sterile cotton wool to remove mycelial fragments.

-

Adjust the spore concentration to approximately 1 x 10⁸ spores/mL.

-

-

Seed Culture (Stage 1):

-

Inoculate a seed culture medium, such as YM medium (see Table 1), with the prepared spore suspension.

-

Incubate at 28-30°C for 2-3 days on a rotary shaker.

-

-

Production Inoculum (Stage 2):

-

Transfer the seed culture (typically 5-10% v/v) to a larger volume of the same seed culture medium.

-

Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

-

Fermentation Media

The composition of the fermentation medium is a critical factor influencing the yield of this compound. Below are representative media compositions for the seed and production stages.

Table 1: Fermentation Media Composition

| Component | Seed Culture Medium (YM Medium) (g/L) | Production Medium (g/L) |

| Yeast Extract | 4.0 | - |

| Malt Extract | 10.0 | - |

| Glucose | 4.0 | 10.0 |

| Soybean Meal | - | 10.0 |

| CaCO₃ | - | 1.0 |

| K₂HPO₄ | - | 1.0 |

| pH | 7.3 | 7.0 |

Note: The production medium may also be supplemented with a trace metal solution containing FeSO₄·7H₂O, MnCl₂·4H₂O, and ZnSO₄·7H₂O, each at 1.0 g/L.

Optimal Fermentation Parameters

For successful this compound production, it is crucial to maintain optimal physical parameters throughout the fermentation process.

Table 2: Optimal Fermentation Parameters for this compound Production

| Parameter | Optimal Range |

| Temperature | 28-32°C |

| pH | 7.0-8.0 |

| Agitation | 300-500 rpm |

| Aeration | 1.0-1.5 vvm |

| Dissolved Oxygen (DO) | > 30% saturation |

| Incubation Time | 5-10 days |

Fermentation Methodologies

Both batch and fed-batch fermentation strategies can be employed for this compound production, with fed-batch often leading to higher yields by mitigating substrate limitation and catabolite repression.

Batch Fermentation

Experimental Protocol: Batch Fermentation

-

Prepare the production medium (Table 1) in a sterilized fermenter.

-

Inoculate the medium with 5-10% (v/v) of the Stage 2 inoculum culture.

-

Maintain the fermentation parameters as outlined in Table 2.

-

Monitor the fermentation for 5-10 days.

Fed-Batch Fermentation

Experimental Protocol: Fed-Batch Fermentation

-

Start the fermentation as a batch culture with a lower initial concentration of the primary carbon source (e.g., 20 g/L glucose).

-

Once the initial carbon source is nearly depleted (typically after 24-48 hours), initiate feeding with a concentrated, sterile nutrient solution (e.g., 500 g/L glucose and 100 g/L yeast extract).

-

Maintain a low concentration of the carbon source in the fermenter to avoid catabolite repression.

-

Continue the fermentation under the optimal parameters (Table 2) for the desired duration.

Extraction, Purification, and Quantification

Following fermentation, this compound must be extracted from the culture broth and purified for analysis and further use.

Extraction and Purification

Experimental Protocol: Extraction and Purification

-

Harvesting: Centrifuge the culture broth to separate the supernatant from the mycelial biomass.

-

Extraction: Extract the supernatant twice with an equal volume of ethyl acetate by vigorous shaking in a separatory funnel.

-

Drying: Combine the organic phases (ethyl acetate layers) and dry with anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter to remove the drying agent and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Purification: Dissolve the crude extract in a small volume of methanol and apply it to a Sephadex LH-20 column equilibrated with methanol. Elute the column with methanol and collect fractions. This compound and its derivatives are expected to elute in specific fractions based on their molecular weight.

Quantification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.

Experimental Protocol: Quantification by HPLC-MS/MS

-

Sample Preparation: Dissolve the purified this compound fractions in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

-

LC-MS/MS Analysis:

-

Column: Use a suitable reversed-phase column (e.g., C18).

-

Mobile Phase: Employ a gradient elution with a mixture of water and acetonitrile, both containing a small percentage of an ion-pairing agent like formic acid.

-

Detection: Utilize tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound should be determined and used for quantification.

-

-

Quantification: Generate a standard curve using this compound standards of known concentrations to quantify the amount of this compound in the samples.

Table 3: Representative HPLC-MS/MS Parameters for Macrolide Analysis

| Parameter | Value/Condition |

| LC System | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 45°C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.1 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Note: These are general parameters and should be optimized for the specific instrument and this compound standard.

Conclusion

This technical guide provides a comprehensive framework for the production and analysis of this compound from Streptomyces rochei. By understanding the producing organism, its biosynthetic pathways, and the critical fermentation parameters, researchers can effectively optimize this compound yields. The detailed experimental protocols offer a solid foundation for laboratory and pilot-scale production, paving the way for further investigation into the therapeutic potential of this promising macrolide antibiotic. The elucidation of regulatory networks, such as the γ-butyrolactone system, opens avenues for metabolic engineering strategies to further enhance production and generate novel this compound analogs.

References

An In-Depth Technical Guide to the Lankamycin Biosynthesis Pathway and Gene Cluster

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lankamycin is a 14-membered macrolide antibiotic produced by Streptomyces rochei. It exhibits significant antimicrobial activity, particularly in synergy with the polyketide antibiotic lankacidin.[1][2] The biosynthesis of this compound is a complex process orchestrated by a Type I polyketide synthase (PKS) system and a series of post-PKS tailoring enzymes.[3] This technical guide provides a comprehensive analysis of the this compound biosynthetic pathway, the genetic architecture of its corresponding gene cluster (lkm), and the regulatory mechanisms governing its production. Detailed experimental protocols for the genetic manipulation and analysis of this pathway are also presented to facilitate further research and metabolic engineering efforts.

The this compound Biosynthetic Gene Cluster (lkm)

The complete biosynthetic machinery for this compound is encoded within the lkm gene cluster, located on the 210-kb giant linear plasmid pSLA2-L in Streptomyces rochei 7434AN4.[4][5] This plasmid is notable for housing multiple secondary metabolite gene clusters, including those for lankacidin (lkc), a cryptic type II polyketide (roc), and carotenoids (crt). The lkm cluster itself spans from orf24 to orf53. The plasmid also contains a suite of regulatory genes, including SARP family activators and TetR-type repressors, that control the expression of these biosynthetic pathways.

Caption: Figure 1: Organization of the pSLA2-L Plasmid in S. rochei.

The this compound Biosynthesis Pathway

The synthesis of this compound can be divided into two major stages: the formation of the macrolide aglycone, lankanolide, by the PKS assembly line, and the subsequent post-PKS tailoring modifications involving hydroxylation and glycosylation.

Core Macrolide Synthesis: Lankanolide Formation

The biosynthesis of the lankanolide core is initiated by a modular Type I PKS system. Unlike erythromycin biosynthesis, which uses a propionyl-CoA starter unit, the this compound PKS utilizes L-isoleucine. This amino acid is converted into 2-methylbutyryl-CoA, which serves as the starter unit for the PKS, a fact confirmed by deuterium-labeling experiments. The PKS then catalyzes the sequential condensation of malonyl-CoA and methylmalonyl-CoA extender units to assemble the polyketide chain, which is ultimately cyclized to form the 14-membered lankanolide aglycone.

Post-PKS Tailoring Modifications

Following the synthesis of lankanolide, the macrolide core undergoes a series of enzymatic modifications to yield the final this compound product. These tailoring steps occur in a specific sequence of hydroxylation and glycosylation events.

-

C-15 Hydroxylation: The first modification is the hydroxylation at the C-15 position, catalyzed by the cytochrome P450 hydroxylase LkmK (orf37).

-

C-8 Hydroxylation: Subsequently, a second hydroxylation occurs at the C-8 position, mediated by the P450 hydroxylase LkmF (orf26).

-

C-3 Glycosylation: The glycosyltransferase LkmL attaches the deoxysugar L-arcanose to the C-3 hydroxyl group of the hydroxylated aglycone.

-

C-5 Glycosylation: The final step is the attachment of a second deoxysugar, D-chalcose, to the C-5 hydroxyl group, a reaction catalyzed by the glycosyltransferase LkmI.

Caption: Figure 2: this compound Biosynthesis Pathway.

Genetic Analysis and Metabolite Production

Gene disruption studies have been instrumental in elucidating the function of the tailoring enzymes and the order of the biosynthetic steps. The analysis of metabolites accumulated by various knockout mutants has confirmed the proposed pathway.

| Gene Disrupted | ORF | Enzyme Function | Accumulated Metabolite(s) | Reference(s) |

| lkmK | orf37 | C-15 P450 Hydroxylase | 15-deoxythis compound and 8,15-dideoxythis compound | , |

| lkmF | orf26 | C-8 P450 Hydroxylase | 8-deoxythis compound | , |

| lkmL | - | C-3 Glycosyltransferase (L-arcanose) | 8-deoxylankanolide and 8,15-dideoxy-15-oxolankanolide | |

| lkmI | - | C-5 Glycosyltransferase (D-chalcose) | 3-O-L-arcanosyl lankanolide |

Experimental Protocols

Gene Disruption in S. rochei via Conjugation

This protocol describes a standard method for creating targeted gene knockouts in S. rochei to study gene function.

-

Vector Construction:

-

Amplify ~1.5 kb upstream and downstream flanking regions of the target gene from S. rochei genomic DNA using high-fidelity PCR.

-

Clone the two flanking regions into an E. coli - Streptomyces shuttle vector that cannot replicate in S. rochei (a "suicide" vector), such as pKC1139.

-

Introduce an antibiotic resistance cassette (e.g., for spectinomycin) between the two flanking regions.

-

-

Conjugation:

-

Transform the constructed plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor strain and the S. rochei recipient strain to the mid-log phase.

-

Mix the donor and recipient cells and plate them on a suitable medium (e.g., ISP4) without selection. Incubate at 30°C for 16-20 hours.

-

Overlay the plates with nalidixic acid (to select against E. coli) and the antibiotic for selecting exconjugants (e.g., apramycin, if the vector carries an apramycin resistance gene).

-

-

Selection of Double Crossover Mutants:

-

Subculture the resulting exconjugants on a medium containing the antibiotic for the inserted resistance cassette (e.g., spectinomycin).

-

Screen for the loss of the vector-encoded resistance by replica plating onto a medium with and without the vector-specific antibiotic (e.g., apramycin). Colonies that are resistant to spectinomycin but sensitive to apramycin are potential double crossover mutants.

-

Confirm the gene disruption by PCR analysis using primers that flank the target gene.

-

Caption: Figure 3: Workflow for Gene Disruption in S. rochei.

Fermentation and Metabolite Analysis

Culture Conditions:

-

Seed Medium (per liter): 10 g glucose, 10 g soybean meal, 1 g CaCO₃, 1 g K₂HPO₄, pH 7.0.

-

Production Medium (per liter): Same as seed medium.

-

Inoculum: Inoculate 50 mL of seed medium and incubate at 30°C with shaking (200 rpm) for 48 hours.

-

Production: Inoculate 50 mL of production medium with 5% (v/v) seed culture. Incubate at 30°C (200 rpm) for 5-7 days.

Metabolite Extraction and Analysis:

-

Extraction: Centrifuge the culture broth. Extract the supernatant with an equal volume of ethyl acetate. Evaporate the organic solvent to dryness and redissolve the residue in methanol.

-

Thin-Layer Chromatography (TLC):

-

Plate: Silica gel TLC plate.

-

Solvent System: Chloroform:methanol (9:1, v/v).

-

Visualization: Spray with 10% sulfuric acid in ethanol, followed by heating.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated. It is induced by two endogenous γ-butenolide signaling molecules, SRB1 and SRB2, which are effective at nanomolar concentrations. These signaling molecules are thought to interact with a receptor, leading to the activation of SARP (Streptomyces Antibiotic Regulatory Protein) family activators, such as SrrY and SrrZ, which in turn activate the expression of the lkm gene cluster.

Caption: Figure 4: Proposed Regulatory Cascade for this compound Production.

Conclusion

The this compound biosynthesis pathway in Streptomyces rochei is a well-defined system involving a Type I PKS and a series of precise post-PKS tailoring enzymes. The entire pathway is encoded on the large linear plasmid pSLA2-L, which also carries genes for other secondary metabolites and a complex regulatory network. A thorough understanding of this pathway, facilitated by the genetic and analytical protocols detailed in this guide, provides a robust platform for metabolic engineering and combinatorial biosynthesis. These efforts can lead to the generation of novel macrolide derivatives with improved antimicrobial properties, addressing the growing challenge of antibiotic resistance.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lankamycin

Lankamycin is a macrolide antibiotic produced by various strains of Streptomyces, notably Streptomyces rochei.[1] It is a 14-membered macrolide characterized by a lactone ring decorated with two deoxysugar moieties: D-chalcose and 4-O-acetyl-L-arcanose.[1] This guide provides a detailed overview of its chemical structure, stereochemistry, the experimental protocols used for its elucidation, and relevant quantitative data.

Chemical Structure and Properties

This compound is a complex polyketide with the chemical formula C₄₂H₇₂O₁₆ and a molecular weight of approximately 833.01 g/mol .[2][3] The core of the molecule is a 14-membered lactone ring. A distinctive feature of this compound is the 3-hydroxy-2-butyl group attached at the C-13 position of this ring.[4]

The full chemical identity is captured by its IUPAC name: [(2R,3S,4S,5R,7S,9S,10S,11R,12S,13R)-12-[(2R,4R,5R,6S)-5-acetyloxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-hydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-10-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-oxacyclotetradec-4-yl] acetate. This nomenclature defines the absolute stereochemistry at each of the 20 stereocenters.

Key Structural Features:

-

Macrolide Core: A 14-membered lactone ring.

-

Sugar Moieties:

-

A D-chalcose sugar attached at the C-5 position of the aglycone.

-

A 4-O-acetyl-L-arcanose sugar attached at the C-3 position.

-

-

Side Chain: A 3-hydroxy-2-butyl group at the C-13 position.

Quantitative Structural Data

The precise three-dimensional arrangement of this compound has been determined through spectroscopic and crystallographic methods. The following tables summarize key quantitative data from these analyses.

The crystal structure of this compound in complex with the large ribosomal subunit of Deinococcus radiodurans (D50S) has been resolved, providing definitive stereochemical assignment and conformational details.

| Parameter | Value |

| Resolution | 3.2 Å |

| PDB Accession Code | 3PIO |

| Data Collection Source | Synchrotron |

Table 1: X-ray Crystallography Data for this compound-D50S Complex.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation in solution. The following data were reported for this compound.

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH) |

| Aglycone | ||

| 1 | 170.0 | - |

| 2 | 41.5 | 2.92 |

| 3 | 82.5 | 5.08 |

| 4 | 45.4 | 2.15 |

| 5 | 83.1 | 3.65 |

| 6 | 39.4 | 1.60, 2.05 |

| 7 | 80.2 | 3.75 |

| 8 | 44.7 | 2.78 |

| 9 | 220.5 | - |

| 10 | 45.9 | 3.10 |

| 11 | 78.9 | 3.58 |

| 12 | 40.5 | 1.85 |

| 13 | 75.1 | 4.05 |

| 14 | 45.1 | 1.95 |

| 15 | 15.1 | 1.25 |

| D-Chalcose | ||

| 1' | 102.1 | 4.35 |

| 2' | 35.5 | 1.80, 2.10 |

| 3' | 78.5 | 3.05 |

| 4' | 85.1 | 3.15 |

| 5' | 70.1 | 3.55 |

| 6' | 18.2 | 1.20 |

| L-Arcanose | ||

| 1'' | 96.5 | 4.80 |

| 2'' | 29.8 | 1.55, 2.25 |

| 3'' | 78.1 | 3.60 |

| 4'' | 73.2 | 4.75 |

| 5'' | 65.9 | 3.85 |

| 6'' | 21.5 | 1.15 |

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

Experimental Protocols for Structure Elucidation

The determination of this compound's complex structure relies on a combination of advanced analytical techniques, primarily X-ray crystallography and NMR spectroscopy.

The following protocol outlines the key steps used to determine the crystal structure of this compound bound to its biological target, the 50S ribosomal subunit.

-

Crystallization:

-

Crystals of the large ribosomal subunit from Deinococcus radiodurans (D50S) are grown using vapor diffusion methods (e.g., hanging or sitting drop).

-

This compound is introduced by soaking the D50S crystals in a solution containing the antibiotic at a specified concentration (e.g., 400 μM).

-

The crystals are then cryo-cooled in liquid nitrogen, typically with a cryoprotectant like glycerol, to prevent ice formation during data collection.

-

-

Data Collection:

-

A complete X-ray diffraction data set is collected from a single crystal using a highly collimated synchrotron radiation source.

-

Data is collected in a series of images with small oscillation steps (e.g., 1°) and short exposure times.

-

-

Data Processing and Structure Refinement:

-

The collected diffraction images are processed using software packages such as MOSFLM or HKL2000 to integrate the reflection intensities.

-

The processed data is scaled and merged using programs like CCP4.

-

Initial phases are often obtained through methods like isomorphous replacement.

-

An initial model is built into the electron density map using software like COOT.

-

The model is then refined using computational programs such as CNS and PHENIX to improve the fit between the model and the experimental diffraction data.

-

References

Lankamycin's Assault on the Bacterial Ribosome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mode of action of lankamycin, a macrolide antibiotic, on the bacterial ribosome. It details the molecular interactions, mechanism of inhibition, and synergistic potential of this compound, offering valuable insights for researchers in microbiology, structural biology, and antibiotic development.

Executive Summary

This compound is a 14-membered macrolide antibiotic that inhibits bacterial protein synthesis by binding to the large (50S) ribosomal subunit. Its primary mechanism of action is the steric obstruction of the nascent peptide exit tunnel (NPET), thereby preventing the elongation of the polypeptide chain.[1][2][3] Structural and biochemical studies have revealed that this compound binds to a site within the NPET that partially overlaps with the binding site of other macrolides, such as erythromycin.[1][2] Notably, this compound can act synergistically with another antibiotic, lankacidin, which targets the peptidyl transferase center (PTC) of the ribosome. This dual-binding mechanism presents a promising avenue for the development of novel combination therapies to combat antibiotic resistance.

Mechanism of Action: Blocking the Exit

This compound's inhibitory effect stems from its ability to physically block the passage of newly synthesized polypeptide chains through the nascent peptide exit tunnel. By lodging itself within this crucial channel, this compound creates a bottleneck that halts the process of translation elongation. This leads to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis, which is fatal for the bacterial cell.

Binding Site within the Nascent Peptide Exit Tunnel

Crystallographic studies have pinpointed the binding site of this compound to the upper region of the NPET on the 50S ribosomal subunit. It establishes interactions primarily with the 23S ribosomal RNA (rRNA), with no direct contacts to ribosomal proteins.

Key interactions of this compound with the 23S rRNA include:

-

Hydrogen bonds: The chalcose sugar moiety of this compound forms hydrogen bonds with nucleotide A2058. Additional hydrogen bonds are observed between the C-9 ketone group and the 2'-OH of A2058, as well as a bridging polar contact between the C-13 hydroxyl group and the ribose of C2611.

-

Hydrophobic interactions: The antibiotic is further stabilized within the binding pocket through hydrophobic interactions with nucleotides A2059, A2062, G2505, U2506, C2510, and C2611.

The binding of this compound induces a conformational change in the flexible nucleotide A2062, causing it to move away from the antibiotic. This movement is thought to be a result of steric hindrance from the C-6 methyl group of the macrolide ring.

Synergistic Action with Lankacidin

This compound exhibits a moderate synergistic effect when used in combination with lankacidin, a 17-membered macrocyclic polyketide antibiotic. This synergy arises from their ability to simultaneously bind to two distinct but neighboring functional centers on the 50S ribosomal subunit.

-

This compound: Binds to the nascent peptide exit tunnel (NPET).

-

Lankacidin: Binds to the peptidyl transferase center (PTC), the site of peptide bond formation.

This dual blockade of two sequential steps in protein synthesis—peptide bond formation and nascent chain elongation—results in a more potent inhibition of bacterial growth than either antibiotic alone. The simultaneous binding of both antibiotics has been confirmed by chemical footprinting and X-ray crystallography.

Quantitative Data

The inhibitory activity of this compound and its synergistic partner, lankacidin, has been quantified through in vitro assays.

| Antibiotic | Target Site | IC50 (μM) | Organism/System |

| This compound | Nascent Peptide Exit Tunnel (NPET) | 275 ± 36 | E. coli cell-free translation system |

| Lankacidin | Peptidyl Transferase Center (PTC) | 1.5 | E. coli cell-free translation system |

| Erythromycin | Nascent Peptide Exit Tunnel (NPET) | 0.2 | E. coli cell-free translation system |

Table 1: Inhibitory concentrations (IC50) of this compound, lankacidin, and erythromycin in an in vitro translation assay. Data sourced from PNAS.

Experimental Protocols

The elucidation of this compound's mode of action has been made possible through a combination of structural, biochemical, and microbiological techniques.

X-ray Crystallography of the this compound-Ribosome Complex

Objective: To determine the three-dimensional structure of this compound bound to the 50S ribosomal subunit.

Methodology:

-

Crystallization: Large ribosomal subunits (50S) are isolated and purified from a suitable bacterial species, such as Deinococcus radiodurans. Crystals of the 50S subunit are grown under specific buffer and precipitant conditions.

-

Soaking: The grown crystals are then soaked in a solution containing a high concentration of this compound to allow the antibiotic to diffuse into the crystal and bind to the ribosomes.

-

Data Collection: The soaked crystals are cryo-cooled and subjected to X-ray diffraction using a synchrotron radiation source. The diffraction patterns are recorded on a detector.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the ribosome-lankamycin complex. The atomic model of the ribosome is then fitted into the electron density, and the structure is refined to obtain a high-resolution model of the complex. This allows for the precise identification of the this compound binding site and its interactions with the rRNA.

In Vitro Translation Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on protein synthesis.

Methodology:

-

Preparation of Cell-Free Extract: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and energy sources) is prepared from a bacterial strain such as Escherichia coli.

-

Assay Setup: The cell-free translation system is incubated with a messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction with no antibiotic is also included.

-

Incubation: The reactions are incubated at 37°C to allow for protein synthesis to occur.

-

Quantification of Protein Synthesis: The amount of reporter protein synthesized is quantified using a suitable method, such as measuring luminescence for luciferase or fluorescence for GFP.

-

IC50 Determination: The concentration of this compound that inhibits protein synthesis by 50% (IC50) is determined by plotting the percentage of inhibition against the antibiotic concentration.

Chemical Footprinting

Objective: To identify the specific nucleotides in the 23S rRNA that interact with this compound.

Methodology:

-

Complex Formation: Purified 50S ribosomal subunits are incubated with this compound to allow for the formation of the ribosome-antibiotic complex.

-

Chemical Probing: The complex is then treated with chemical probes that modify specific rRNA bases. Common probes include dimethyl sulfate (DMS), which methylates adenines and cytosines, and 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMCT), which modifies uridines and guanines. The binding of this compound protects the interacting nucleotides from modification.

-

Primer Extension Analysis: The modified rRNA is extracted, and reverse transcriptase is used with a radiolabeled primer that binds downstream of the region of interest. The reverse transcriptase will stop at the modified bases.

-

Analysis: The resulting cDNA fragments are separated by gel electrophoresis. The positions of the protected nucleotides can be identified by comparing the banding pattern of the this compound-treated sample to a control sample without the antibiotic.

Visualizations

Caption: this compound and lankacidin binding sites and their inhibitory effects.

Caption: Workflow for determining the IC50 of this compound.

References

- 1. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Crystal structure of the synergistic antibiotic pair, this compound and lankacidin, in complex with the large ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synergistic Inhibition of Protein Synthesis by Lankamycin and Lankacidin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the synergistic antibacterial action of Lankamycin (LM) and Lankacidin (LC), two structurally distinct antibiotics produced by Streptomyces rochei. Their synergy stems from their simultaneous binding to adjacent, functionally critical sites on the large 50S ribosomal subunit. Lankacidin, a 17-membered polyketide, binds to the peptidyl transferase center (PTC), while this compound, a 14-membered macrolide, occupies the nascent peptide exit tunnel (NPET). This dual-site binding leads to a moderate enhancement of their inhibitory effect on bacterial protein synthesis. This guide summarizes the structural basis for this synergy, presents available quantitative data on their inhibitory action, details key experimental protocols for studying such interactions, and illustrates the underlying mechanisms and workflows through structured diagrams.

Introduction

The bacterial ribosome is a primary target for a multitude of clinically important antibiotics. Its intricate role in protein synthesis offers several vulnerabilities that can be exploited for therapeutic intervention. One advanced strategy to combat bacterial infections, particularly those involving resistant strains, is the use of synergistic antibiotic combinations. A classic example is the streptogramin pair, quinupristin and dalfopristin, which bind to neighboring sites on the 50S ribosomal subunit to achieve a potent bactericidal effect.[1]

This compound (LM) and Lankacidin (LC) are another antibiotic pair produced by a single organism, Streptomyces rochei, hinting at a naturally evolved synergistic relationship.[1][2] LC is a macrocyclic polyketide, while LM is a macrolide antibiotic similar in structure to erythromycin.[3] Structural and biochemical studies have revealed that these two compounds inhibit bacterial growth by targeting the ribosome, displaying a mild to moderate synergistic effect.[4] This guide elucidates the molecular mechanisms, quantitative effects, and experimental methodologies central to understanding the LM and LC synergy.

Mechanism of Synergistic Action

The synergistic effect of this compound and Lankacidin is a direct result of their ability to bind simultaneously to two distinct but adjacent sites on the 50S ribosomal subunit, creating a more effective blockade of protein synthesis than either agent alone.

Individual and Combined Binding Sites

Crystallographic analysis has precisely mapped the binding locations of both antibiotics on the large ribosomal subunit of Deinococcus radiodurans (D50S), which serves as an excellent model for eubacterial ribosomes.

-

Lankacidin (LC): This molecule binds within the peptidyl transferase center (PTC) . The PTC is the catalytic core of the ribosome, responsible for forming peptide bonds. By occupying this site, LC directly interferes with this crucial step in protein elongation.

-

This compound (LM): As a macrolide, LM binds to the nascent peptide exit tunnel (NPET) , a channel through which the growing polypeptide chain emerges from the ribosome. Its position is near the entrance of the tunnel, adjacent to the PTC. This binding obstructs the passage of the elongating peptide.

-

Simultaneous Binding: Crucially, the two antibiotics can occupy their respective sites at the same time. The binding of LC in the PTC appears to stabilize the positioning of LM in the NPET, enhancing the overall inhibitory effect. This cooperative binding is the structural foundation of their synergy, analogous to the mechanism of streptogramins A and B. Interestingly, while LM is structurally similar to erythromycin, erythromycin's presence disrupts the binding of LC, indicating that subtle structural differences in LM are key to the synergistic interaction.

Visualization of the Synergistic Mechanism

The following diagram illustrates the dual-binding mechanism that leads to enhanced inhibition of protein synthesis.

Caption: Mechanism of synergistic inhibition by this compound and Lankacidin on the 50S ribosome.

Quantitative Analysis of Inhibition

The inhibitory effects of Lankacidin and this compound, both individually and in combination, have been quantified through various in vitro and in vivo assays.

In Vitro Inhibitory Concentrations

The half-maximal inhibitory concentration (IC50) measures the potency of a compound in inhibiting a specific biochemical process.

| Compound | Assay | System | IC50 Value (µM) |

| Lankacidin C | Cell-free transcription-translation | E. coli | 1.5 ± 0.1 |

| Lankacidin C | Peptidyl transferase (puromycin reaction) | S. aureus 70S ribosomes | 0.32 ± 0.02 |

| Lankacidin C | Peptidyl transferase (puromycin reaction) | D. radiodurans 50S subunits | 10.0 ± 6.0 |

Data sourced from Auerbach et al., 2010.

In Vivo Synergy Assessment

The synergy between LC and LM against whole bacterial cells is typically evaluated using a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. The FIC index quantifies the nature of the drug interaction.

-

FIC Index ≤ 0.5: Synergy

-

FIC Index > 0.5 to 4.0: Additive or Indifference

-

FIC Index > 4.0: Antagonism

In an in vivo assay using a susceptible strain of Staphylococcus aureus, the combination of LC and LM displayed a well-pronounced concave isobologram. This shape is characteristic of a synergistic interaction, confirming that the combination is more effective at inhibiting bacterial growth than the sum of its individual components. While the specific FIC index value was not explicitly stated in the reviewed literature, the graphical representation strongly supports a synergistic relationship.

Key Experimental Protocols

The study of antibiotic synergy relies on a combination of biochemical, microbiological, and structural biology techniques. Detailed below are methodologies for key experiments.

In Vitro Translation Inhibition Assay

This assay measures the direct impact of compounds on protein synthesis in a cell-free environment.

Objective: To quantify the inhibition of mRNA translation into protein.

Methodology:

-

System Preparation: Prepare a cell-free extract (e.g., S30 extract from E. coli) containing all necessary translational machinery (ribosomes, tRNAs, initiation/elongation factors).

-

Reaction Mixture: In a microtiter plate, combine the cell-free extract with a reaction buffer, an energy source (ATP, GTP), amino acids, and a specific mRNA template (e.g., luciferase mRNA for easy readout).

-

Inhibitor Addition: Add varying concentrations of this compound, Lankacidin, and their combinations to the wells. Include a no-drug control (DMSO vehicle) and a positive control inhibitor.

-

Incubation: Incubate the plate at 30-37°C for 60-90 minutes to allow for translation.

-

Quantification:

-

Radiolabeling: If a radiolabeled amino acid (e.g., ³⁵S-Methionine) was included, precipitate the synthesized proteins using trichloroacetic acid (TCA), collect on a filter, and measure radioactivity using a scintillation counter.

-

Luciferase Assay: If luciferase mRNA was used, add luciferin substrate and measure the resulting luminescence, which is directly proportional to the amount of functional protein synthesized.

-

-

Data Analysis: Plot the measured signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value for each compound and combination.

Caption: General workflow for an in vitro protein synthesis inhibition assay.

Checkerboard (FIC) Assay

This microdilution method is the standard for quantifying antibiotic synergy against live bacteria.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the LM/LC combination.

Methodology:

-

Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the antibiotics. Serially dilute this compound along the rows (e.g., left to right) and Lankacidin down the columns (e.g., top to bottom). The plate will contain wells with each drug alone, combinations of both drugs at various concentrations, and a no-drug growth control.

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the Minimum Inhibitory Concentration (MIC) for each condition by identifying the lowest concentration of antibiotic(s) that prevents visible bacterial growth. The MIC of drug A alone (MICA), drug B alone (MICB), and the MIC of each drug in a combination well (A and B) are recorded.

-

FIC Calculation: For each well showing no growth, calculate the FIC index using the following formula:

-

FIC Index = FICA + FICB = (A / MICA) + (B / MICB)

-

-

Interpretation: The lowest FIC index value obtained from all combination wells (ΣFICmin) is used to classify the interaction as synergistic (≤0.5), additive (>0.5 to 4.0), or antagonistic (>4.0).

X-ray Crystallography of Ribosome-Antibiotic Complexes

This structural biology technique provides atomic-level detail of how the antibiotics bind to the ribosome.

Objective: To resolve the three-dimensional structure of LM and LC in complex with the 50S ribosomal subunit.

Methodology:

-

Isolation and Crystallization: Isolate and purify large ribosomal subunits (e.g., D50S from D. radiodurans). Grow high-quality crystals of the subunits.

-

Soaking/Co-crystallization: Introduce the antibiotics to the crystals. This can be done by soaking the pre-grown crystals in a solution containing a high concentration of the antibiotic(s) or by co-crystallizing the subunits in the presence of the antibiotics.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam at a synchrotron source and collect the resulting diffraction data.

-

Structure Determination: Process the diffraction data and use computational methods (e.g., molecular replacement, phase refinement) to calculate electron density maps.

-

Model Building and Refinement: Build an atomic model of the ribosome and the bound antibiotics into the electron density map and refine it to achieve the best fit with the experimental data. This final model reveals the precise orientation of the drugs and their interactions with the rRNA and ribosomal proteins.

Caption: Logical workflow from experimental crystallography to understanding the structural basis of synergy.

Conclusion and Future Directions

The synergistic interaction between this compound and Lankacidin is a compelling example of multi-site antibiotic action. Structural and biochemical data conclusively show that their simultaneous binding to the peptidyl transferase center and the nascent peptide exit tunnel results in a moderately enhanced inhibition of bacterial protein synthesis. Although the synergy is not as potent as that observed with clinically used streptogramins, the underlying principle is identical.

The detailed structural understanding of the LC/LM-ribosome complex provides a valuable blueprint for drug development. Future research could focus on the semi-synthetic modification of either this compound or lankacidin to improve their binding affinity and enhance their synergistic interaction. For instance, enlarging the molecules to create more extensive contacts with the ribosome or with each other could lead to more potent inhibition. Furthermore, covalently linking the two pharmacophores could create a single, powerful inhibitor that simultaneously targets two critical ribosomal sites, a strategy with significant potential for overcoming existing antibiotic resistance mechanisms.

References

- 1. Crystal structure of the synergistic antibiotic pair, this compound and lankacidin, in complex with the large ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of the synergistic antibiotic pair, this compound and lankacidin, in complex with the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Lankamycin: An In-Depth Technical Guide to its Action as a Protein Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankamycin is a 14-membered macrolide antibiotic produced by Streptomyces rochei.[1] While exhibiting weak antibiotic activity on its own, its synergistic interaction with the co-produced polyketide antibiotic, lankacidin, presents a compelling case for the development of novel antimicrobial strategies.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound as a protein synthesis inhibitor, focusing on its molecular interactions with the ribosome, its synergistic properties, and the experimental methodologies used to elucidate its function.

Mechanism of Action: Targeting the Nascent Peptide Exit Tunnel

This compound exerts its inhibitory effect on protein synthesis by binding to the large (50S) ribosomal subunit.[3] Specifically, it localizes to the nascent peptide exit tunnel (NPET), a channel through which the newly synthesized polypeptide chain emerges from the ribosome.[2] This binding site is in close proximity to the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.

The mechanism of inhibition by this compound is primarily steric hindrance. By occupying a critical space within the NPET, this compound physically obstructs the passage of the elongating nascent polypeptide chain. This blockage leads to the premature dissociation of the peptidyl-tRNA from the ribosome, thereby terminating protein synthesis.

The binding of this compound to the ribosome is stabilized by a series of interactions with 23S rRNA nucleotides. Crystallographic studies have revealed hydrogen bond contacts between the chalcose sugar of this compound and A2058, as well as hydrophobic interactions with nucleotides such as A2059, A2062, G2505, U2506, C2510, and C2611 (E. coli numbering).

The Synergistic Action with Lankacidin

A crucial aspect of this compound's biological activity is its synergistic relationship with lankacidin. While this compound blocks the exit tunnel, lankacidin binds directly to the peptidyl transferase center (PTC). The simultaneous binding of these two antibiotics to adjacent sites on the ribosome results in a significantly enhanced inhibition of bacterial growth compared to the action of either compound alone. This synergistic interaction is attributed to the cooperative impairment of two sequential steps in protein synthesis: peptide bond formation (inhibited by lankacidin) and nascent peptide elongation (inhibited by this compound).

Quantitative Data on Protein Synthesis Inhibition

The inhibitory activity of this compound and related antibiotics on protein synthesis has been quantified using in vitro translation assays. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from an E. coli cell-free transcription-translation system.

| Antibiotic | IC50 (µM) |

| This compound | 275 ± 36 |

| Lankacidin | 1.5 ± 0.1 |

| Erythromycin | 0.2 |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of biochemical and structural biology techniques. Below are detailed methodologies for key experiments.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

-

E. coli S30 cell-free extract or a reconstituted PURE system

-

DNA template encoding a reporter protein (e.g., luciferase or GFP)

-

Amino acid mixture (including a radiolabeled or fluorescently labeled amino acid)

-

ATP and GTP

-

This compound and other test compounds

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter (for radioactivity) or fluorometer (for fluorescence)

Protocol:

-

Prepare a reaction mixture containing the cell-free extract, DNA template, amino acid mixture, and energy sources.

-

Aliquot the reaction mixture into tubes or a microplate.

-

Add varying concentrations of this compound (and control antibiotics) to the reaction mixtures. Include a no-antibiotic control.

-

Incubate the reactions at 37°C for a specified time (e.g., 1 hour) to allow for protein synthesis.

-

To stop the reaction and precipitate the synthesized proteins, add cold TCA.

-

Collect the precipitated protein by filtration or centrifugation.

-

Quantify the amount of newly synthesized protein by measuring the incorporated radiolabeled amino acid using a scintillation counter or the fluorescence of the reporter protein using a fluorometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-antibiotic control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

X-ray Crystallography of Ribosome-Lankamycin Complexes

This technique provides high-resolution structural information about the binding of this compound to the ribosome.

Materials:

-

Purified 70S ribosomes or 50S ribosomal subunits from a suitable bacterial species (e.g., Deinococcus radiodurans or Thermus thermophilus)

-

This compound

-

Crystallization buffers and precipitants

-

Cryoprotectants

-

Synchrotron X-ray source

Protocol:

-

Co-crystallize the purified ribosomes or ribosomal subunits with an excess of this compound. This is typically done using the hanging-drop or sitting-drop vapor diffusion method.

-

Screen a wide range of crystallization conditions (pH, salt concentration, precipitant type) to find conditions that yield diffraction-quality crystals.

-

Harvest the crystals and soak them in a cryoprotectant solution to prevent ice formation during data collection.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data from the crystals using a synchrotron beamline.

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement, using a previously determined ribosome structure as a search model.

-

Build a model of the this compound molecule into the electron density map and refine the overall structure to obtain an accurate representation of the antibiotic-ribosome complex.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful technique to map the positions of ribosomes on mRNA transcripts at a genome-wide level, revealing how antibiotics affect translation in vivo.

Materials:

-

Bacterial culture

-

This compound

-

Lysis buffer containing a translation elongation inhibitor (e.g., chloramphenicol, though care must be taken to avoid artifacts)

-

RNase I

-

Sucrose gradient ultracentrifugation equipment

-

RNA purification kits

-

Library preparation reagents for next-generation sequencing

-

High-throughput sequencer

Protocol:

-

Grow a bacterial culture to mid-log phase and treat one half with this compound while leaving the other half as an untreated control.

-

Rapidly harvest the cells and lyse them in a buffer that preserves ribosome-mRNA complexes.

-

Treat the lysate with RNase I to digest any mRNA that is not protected by ribosomes. This will generate "ribosome footprints," which are the mRNA fragments enclosed within the ribosome.

-

Isolate the monosome fraction (single ribosomes bound to mRNA) by sucrose gradient ultracentrifugation.

-

Extract the RNA from the monosome fraction.

-

Purify the ribosome footprint fragments (typically 20-30 nucleotides in length).

-

Prepare a cDNA library from the purified footprints for next-generation sequencing.

-

Sequence the library and map the resulting reads back to the bacterial genome.

-

Analyze the data to identify the specific locations on mRNAs where ribosomes have paused or stalled in the presence of this compound, providing insights into its context-specific effects on translation.

Visualizations

References

- 1. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Crystal structure of the synergistic antibiotic pair, this compound and lankacidin, in complex with the large ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Lankamycin Biosynthetic Gene Cluster: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankamycin is a 14-membered macrolide antibiotic produced by the soil bacterium Streptomyces rochei 7434AN4.[1][2][3][4] It exhibits moderate antimicrobial activity against Gram-positive bacteria and acts synergistically with the polyketide antibiotic lankacidin.[2] The biosynthesis of this compound is orchestrated by a Type I polyketide synthase (PKS) system encoded by the lkm gene cluster. This technical guide provides a comprehensive overview of the elucidation of the this compound biosynthetic gene cluster, detailing the genetic organization, the functions of the constituent genes, and the experimental methodologies employed in their characterization.

Genetic Organization of the this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster (lkm) is located on the giant linear plasmid pSLA2-L in Streptomyces rochei 7434AN4. The cluster spans from orf24 to orf53, encompassing a series of genes responsible for the synthesis of the polyketide backbone, its subsequent modifications, and the biosynthesis and attachment of two deoxysugar moieties, D-chalcose and L-arcanose.

Core Biosynthesis Pathway

The biosynthesis of this compound is initiated from a starter unit derived from L-isoleucine, which is converted to 2-methylbutyryl-CoA. This starter unit is then loaded onto the PKS assembly line for sequential condensation with malonyl-CoA and methylmalonyl-CoA extender units. Following the assembly of the polyketide chain and the formation of the macrolactone ring, a series of post-PKS modifications, including hydroxylations and glycosylations, lead to the final this compound structure.

Functional Characterization of the lkm Genes

The functions of several key genes within the lkm cluster have been elucidated through gene disruption experiments and analysis of the resulting metabolites. A summary of the known and putative functions of the genes from orf24 to orf53 is presented below.

| Gene (ORF) | Proposed or Confirmed Function | Reference(s) |

| PKS Genes | ||

| lkmA (I-VII) | Polyketide Synthase | |

| lkmB (II-VII) | Polyketide Synthase | |

| Post-PKS Modification Genes | ||

| lkmF (orf26) | C-8 Hydroxylase (P450) | |

| lkmK (orf37) | C-15 Hydroxylase (P450) | |

| Deoxysugar Biosynthesis and Glycosylation Genes | ||

| lkmI | Glycosyltransferase (attaches D-chalcose) | |

| lkmL | Glycosyltransferase (attaches L-arcanose) | |

| lkmCVI (orf42) | 3-Ketoreductase (in D-chalcose biosynthesis) | |

| Other Genes | ||

| lkmE | Type II Thioesterase (involved in starter unit biosynthesis) | |

| orf24, orf25, orf27-orf36, orf38-orf41, orf43-orf53 | Putative functions including regulation, transport, and further tailoring steps (exact functions not yet fully elucidated) |

Quantitative Data on this compound Production in Mutant Strains

Gene disruption studies have provided valuable quantitative data on the impact of specific genes on this compound biosynthesis.

| Strain | Genotype | Product(s) | Production Yield (mg/L) | Reference(s) |

| S. rochei 51252 | Wild Type | This compound | 2.0 | |

| KK01 | ΔlkmF | 8-deoxythis compound | 1.2 | |

| KA26 | ΔlkmK | 15-deoxythis compound | 0.7 | |

| 8,15-dideoxythis compound | 0.2 | |||

| lkmE disruptant | ΔlkmE | This compound | ~30% of wild type |

Experimental Protocols

Gene Disruption in Streptomyces rochei

This protocol describes a general method for targeted gene knockout in S. rochei using a PCR-targeting approach.

a. Construction of the Gene Disruption Cassette:

-

Design primers with 39-nucleotide extensions homologous to the regions flanking the target gene and priming sites for an antibiotic resistance marker (e.g., apramycin).

-

PCR amplify the resistance cassette using a template plasmid (e.g., pIJ773) and the designed primers.

-

Purify the PCR product, which will serve as the gene disruption cassette.

b. Preparation of Electrocompetent E. coli and Transformation:

-

Prepare electrocompetent E. coli BW25113/pIJ790 cells expressing the λ Red recombination system.

-

Electroporate the purified gene disruption cassette into the competent E. coli cells.

-

Select for transformants on LB agar containing the appropriate antibiotic.

c. Conjugal Transfer to Streptomyces rochei:

-

Isolate the recombinant cosmid DNA from the transformed E. coli.

-

Introduce the cosmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for conjugation.

-

Grow the E. coli donor and S. rochei recipient strains to mid-log phase.

-

Mix the donor and recipient cells and plate them on a suitable medium (e.g., MS agar).

-

Overlay the plates with nalidixic acid (to select against E. coli) and the appropriate antibiotic to select for exconjugants.

d. Selection and Verification of Double Crossover Mutants:

-

Screen exconjugants for the desired antibiotic resistance and loss of the vector-associated resistance marker.

-

Confirm the gene replacement by PCR analysis and Southern blotting.

Heterologous Expression of the this compound Biosynthetic Gene Cluster

This protocol provides a general framework for the heterologous expression of large gene clusters in a suitable Streptomyces host.

a. Cloning of the Gene Cluster:

-

Construct a cosmid or BAC library of S. rochei genomic DNA.

-

Screen the library using probes specific to the lkm gene cluster to identify clones containing the entire cluster.

-

Alternatively, use Transformation-Associated Recombination (TAR) cloning in yeast to directly capture the large gene cluster.

b. Transfer to a Heterologous Host:

-

Introduce the recombinant cosmid or BAC into a suitable Streptomyces expression host (e.g., S. coelicolor, S. lividans, or S. albus) via intergeneric conjugation from E. coli.

-

Select for exconjugants containing the integrated or autonomously replicating plasmid.

c. Fermentation and Product Analysis:

-

Cultivate the heterologous host strain under conditions optimized for secondary metabolite production.

-

Extract the secondary metabolites from the culture broth and mycelium.

-

Analyze the extracts using techniques such as HPLC, LC-MS, and NMR to identify and quantify the produced this compound and any novel derivatives.

In Vitro Enzymatic Assay for a Polyketide Synthase Domain (General Protocol)

This protocol outlines a general approach for the in vitro characterization of a PKS domain, such as an acyltransferase (AT) or ketosynthase (KS) domain.

a. Protein Expression and Purification:

-

Clone the gene encoding the PKS domain of interest into an E. coli expression vector.

-

Express the protein in a suitable E. coli strain (e.g., BL21(DE3)).

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

b. Acyltransferase (AT) Assay:

-

Incubate the purified AT domain with a radiolabeled extender unit (e.g., [1-¹⁴C]malonyl-CoA or [1-¹⁴C]methylmalonyl-CoA) and an acyl carrier protein (ACP).

-

Separate the protein from the unincorporated substrate using methods like gel filtration or precipitation.

-

Quantify the radioactivity incorporated into the ACP to determine the AT activity.

c. Ketosynthase (KS) Assay:

-

Pre-load an ACP with an acyl group (the growing polyketide chain).

-

Incubate the purified KS domain with the acylated ACP and an extender unit-loaded ACP.

-

Monitor the condensation reaction by observing the formation of the elongated polyketide chain attached to the ACP, often analyzed by HPLC or mass spectrometry after cleavage from the ACP.

Visualizations

Caption: Proposed biosynthetic pathway of this compound.

Caption: General experimental workflows for studying the this compound biosynthetic gene cluster.

References

- 1. Analysis of the loading and hydroxylation steps in this compound biosynthesis in Streptomyces rochei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Analysis of the Loading and Hydroxylation Steps in this compound Biosynthesis in Streptomyces rochei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accumulation of this compound derivative with a branched-chain sugar from a blocked mutant of chalcose biosynthesis in Streptomyces rochei 7434AN4 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Natural Lankamycin Derivatives from Streptomyces

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lankamycin is a 14-membered macrolide antibiotic produced by the Gram-positive soil bacterium, Streptomyces rochei. Like other macrolides, it exhibits antimicrobial activity, particularly against Gram-positive bacteria, by inhibiting protein synthesis through binding to the 50S ribosomal subunit. The biosynthetic gene cluster for this compound is located on a large linear plasmid, pSLA2-L, in Streptomyces rochei 7434AN4.[1][2] Scientific research into the this compound biosynthetic pathway has led to the identification of several natural derivatives, primarily through the genetic manipulation of S. rochei. These derivatives, resulting from the disruption of specific enzymatic steps, provide valuable insights into the biosynthesis of macrolide antibiotics and offer potential scaffolds for the development of novel therapeutic agents. This compound has also been noted for its synergistic antibacterial activity when combined with lankacidin, another antibiotic produced by the same organism.[3]

This technical guide provides a comprehensive overview of the known natural derivatives of this compound produced by Streptomyces, with a focus on their biosynthesis, isolation, and biological activity.

Natural Derivatives of this compound

Genetic studies of Streptomyces rochei have successfully identified several natural derivatives of this compound. These compounds are typically produced by creating knockout mutants for specific genes within the this compound biosynthetic cluster, leading to the accumulation of biosynthetic intermediates.

The primary identified natural derivatives of this compound from genetically modified Streptomyces rochei strains include:

-

3-O-L-arcanosyl lankanolide: This compound accumulates in a mutant where the glycosyltransferase gene, lkmI, is disrupted. lkmI is responsible for the attachment of D-chalcose to the lankanolide core.[1]

-

8-deoxylankanolide: This aglycone is one of the metabolites that accumulates in a mutant with a disrupted lkmL gene, which encodes a glycosyltransferase responsible for attaching L-arcanose to the macrolide core.[1]

-

8,15-dideoxy-15-oxolankanolide: This is another aglycone that accumulates in the lkmL mutant of S. rochei.

-

8-deoxythis compound: Produced by a mutant with a disrupted P450 hydroxylase gene, lkmF, which is responsible for the hydroxylation at the C-8 position of the this compound scaffold.

-

15-deoxythis compound and 8,15-dideoxythis compound: These derivatives are produced by a mutant with a disrupted P450 hydroxylase gene, lkmK, which is responsible for the C-15 hydroxylation. The accumulation of both compounds suggests a degree of flexibility in the subsequent hydroxylation step at C-8.

-

5-O-(4',6'-dideoxy-3'-C-acetyl-d-ribo-hexopyranosyl)-3-O-(4″-O-acetyl-l-arcanosyl)-lankanolide: A novel this compound derivative featuring a branched-chain deoxysugar. This compound was isolated from a mutant with a disruption in the lkmCVI gene, which is involved in the biosynthesis of the deoxysugar D-chalcose.

Data Presentation

Production of this compound Derivatives

Quantitative data on the production yields of natural this compound derivatives from mutant strains of Streptomyces rochei are not extensively reported in publicly available literature. The focus of many studies has been on the identification and structural elucidation of these compounds to understand the biosynthetic pathway, rather than optimizing production titers.

Table 1: Production Yields of Natural this compound Derivatives

| Derivative | Producing Strain | Production Yield (mg/L) | Reference |

| This compound | Streptomyces rochei 7434AN4 | Data not available | |

| 3-O-L-arcanosyl lankanolide | S. rochei KA50 (lkmI mutant) | Data not available | |

| 8-deoxylankanolide | S. rochei KA55 (lkmL mutant) | Data not available | |

| 8,15-dideoxy-15-oxolankanolide | S. rochei KA55 (lkmL mutant) | Data not available | |

| 8-deoxythis compound | S. rochei (lkmF disruptant) | Data not available | |

| 15-deoxythis compound | S. rochei (lkmK disruptant) | Data not available | |

| 8,15-dideoxythis compound | S. rochei (lkmK disruptant) | Data not available | |

| 5-O-(4',6'-dideoxy-3'-C-acetyl-d-ribo-hexopyranosyl)-3-O-(4″-O-acetyl-l-arcanosyl)-lankanolide | S. rochei (lkmCVI mutant) | Data not available |

Note: The lack of specific yield data highlights a potential area for future research in optimizing the production of these novel macrolide structures.

Biological Activity of this compound and its Derivatives

This compound exhibits moderate antimicrobial activity, primarily against Gram-positive bacteria. A notable characteristic of this compound is its synergistic activity with lankacidin C, another antibiotic produced by S. rochei, where the two compounds together show enhanced inhibition of bacterial growth. Comprehensive, directly comparative Minimum Inhibitory Concentration (MIC) data for this compound and its natural derivatives against a standardized panel of bacteria are limited in the literature.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Natural Derivatives

| Compound | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Micrococcus luteus (µg/mL) | Reference |

| This compound | Data not available | Data not available | Data not available | |

| 3-O-L-arcanosyl lankanolide | Data not available | Data not available | Data not available | |

| 8-deoxylankanolide | Data not available | Data not available | Data not available | |

| 8-deoxythis compound | Data not available | Data not available | Data not available | |

| 15-deoxythis compound | Data not available | Data not available | Data not available |

Structural Data of this compound Derivatives

The structures of this compound derivatives have been elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the structures are reported, detailed and assigned ¹H and ¹³C NMR data in a tabular format are not consistently available across the literature for all derivatives.

Table 3: Key Spectroscopic Data for this compound Derivatives

| Derivative | Molecular Formula | Mass Spectrometry (m/z) | Key ¹H and ¹³C NMR Data | Reference |

| 8-deoxythis compound | C₄₂H₇₂O₁₅ | [M+H]⁺ calculated for C₄₂H₇₃O₁₅, found value. | Specific chemical shifts not readily available in tabular format. | |

| 15-deoxythis compound | C₄₂H₇₂O₁₅ | [M+H]⁺ calculated for C₄₂H₇₃O₁₅, found value. | Specific chemical shifts not readily available in tabular format. | |

| 8,15-dideoxythis compound | C₄₂H₇₂O₁₄ | [M+H]⁺ calculated for C₄₂H₇₃O₁₄, found value. | Specific chemical shifts not readily available in tabular format. | |

| 5-O-(4',6'-dideoxy-3'-C-acetyl-d-ribo-hexopyranosyl)-3-O-(4″-O-acetyl-l-arcanosyl)-lankanolide | C₄₇H₇₈O₁₇ | [M+Na]⁺ calculated for C₄₇H₇₈NaO₁₇, 933.5026; found 933.5029. | Detailed 1D and 2D NMR data were used for structure elucidation. |

Note: Researchers are encouraged to consult the primary literature for detailed spectroscopic charts and data related to the structure elucidation of these compounds.

Experimental Protocols